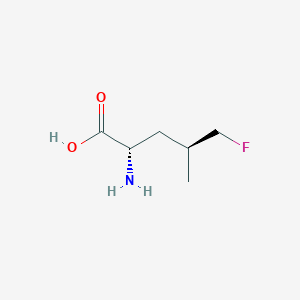

(4s)-5-Fluoro-L-Leucine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12FNO2 |

|---|---|

Molecular Weight |

149.16 g/mol |

IUPAC Name |

(2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid |

InChI |

InChI=1S/C6H12FNO2/c1-4(3-7)2-5(8)6(9)10/h4-5H,2-3,8H2,1H3,(H,9,10)/t4-,5-/m0/s1 |

InChI Key |

FHOARJRQRXAPOF-WHFBIAKZSA-N |

Isomeric SMILES |

C[C@@H](C[C@@H](C(=O)O)N)CF |

Canonical SMILES |

CC(CC(C(=O)O)N)CF |

Origin of Product |

United States |

The Chemical Compound: 4s 5 Fluoro L Leucine

Chemical Structure and Properties

This compound has the chemical formula C₆H₁₂FNO₂ and a monoisotopic mass of 149.085206838 Da. drugbank.com The structure features a fluorine atom substituting one of the hydrogen atoms on the terminal methyl group of the leucine (B10760876) side chain.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid drugbank.com |

| SMILES | CC@HCC@HC(O)=O drugbank.com |

| InChI | InChI=1S/C6H12FNO2/c1-4(3-7)2-5(8)6(9)10/h4-5H,2-3,8H2,1H3,(H,9,10)/t4-,5-/m0/s1 drugbank.com |

| InChIKey | FHOARJRQRXAPOF-WHFBIAKZSA-N jst.go.jp |

| Molecular Formula | C₆H₁₂FNO₂ drugbank.com |

| Molecular Weight | 149.16 g/mol nih.gov |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| XLogP3-AA | -2 nih.gov |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 63.3 Ų nih.gov |

Synthesis and Characterization

The synthesis of this compound has been achieved through various chemical routes. One reported synthesis involves the use of a pyroglutamate (B8496135) intermediate, which is hydrolyzed and then reduced to a primary alcohol. psu.edu This alcohol can then be converted to the fluorinated compound. Another approach involves the use of a mesylate precursor for the introduction of the fluorine atom. duke.edunih.gov The synthesis of related fluorinated leucines, such as 5,5,5-trifluoroleucine, has been accomplished using chemoenzymatic methods involving transamination of the corresponding α-keto acid. rsc.org

Characterization of this compound and proteins containing it is often carried out using a combination of analytical techniques. Mass spectrometry is used to confirm the molecular weight and incorporation into proteins. rsc.orgacs.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for studying the conformation and environment of the fluorinated side chain within a protein. copernicus.orgacs.orgacs.org High-resolution crystal structures of proteins incorporating this compound have been determined to understand its structural impact. acs.orgnih.gov

Biochemical and Cellular Effects

Cellular uptake of 5-fluoroleucine has been studied in cancer cell lines, where it is transported into cells, at least in part, by the L-type amino acid transporter (LAT). duke.edunih.gov This transporter is often overexpressed in aggressive cancers. duke.edunih.gov Studies have shown that the uptake of 5-fluoroleucine can be inhibited by other LAT substrates. duke.edu

Applications in Biomedical Research

The unique properties of this compound have led to its use in several areas of biomedical research.

Fluorinated amino acids, including analogs of leucine, are valuable tools in protein engineering. The incorporation of this compound into proteins allows for the study of protein structure, dynamics, and stability using ¹⁹F NMR. acs.orgacs.org The sensitivity of the ¹⁹F chemical shift to the local environment provides detailed information about the protein's conformation. acs.orgacs.org High-resolution crystal structures of proteins with incorporated this compound have provided insights into the conformational preferences of this non-canonical amino acid within a protein's hydrophobic core. acs.orgnih.gov

The ¹⁸F-labeled version of 5-fluoroleucine, 5-[¹⁸F]fluoroleucine, has been synthesized and evaluated as a potential imaging agent for positron emission tomography (PET). duke.edunih.gov Given that amino acid transporters like LAT1 are upregulated in many cancers, radiolabeled amino acids can serve as probes to visualize and characterize tumors. duke.edunih.gov Studies have shown that 5-[¹⁸F]fluoroleucine is taken up by cancer cells in vitro and in vivo, suggesting its potential as a PET tracer for tumor imaging. duke.edunih.gov

Table of Compounds

Synthesis of Diastereomeric Epimers: (2S,4R)-5-Fluoro-L-Leucine

The synthesis of the diastereomeric epimer, (2S,4R)-5-fluoro-L-leucine, has also been achieved, allowing for comparative studies and the stereospecific assignment of NMR signals in proteins. rsc.orgcopernicus.org The synthesis of this epimer also relies on stereocontrolled methods to establish the (4R) configuration while maintaining the (2S) configuration from the L-amino acid backbone. psu.edursc.org

The preparation of (2S,4R)-5-fluoroleucine was completed alongside its (2S,4S) counterpart, enabling detailed structural characterization, including X-ray crystallography of both epimers. rsc.org These structures revealed the presence of conformational isomerism and provided valuable data on the torsion angles of the C-F bond relative to the main chain. rsc.org This information is vital for understanding the structural impact of incorporating these fluorinated analogs into a protein's hydrophobic core. psu.edu The availability of both FLeu1 ((2S,4S)-5-fluoroleucine) and FLeu2 ((2S,4R)-5-fluoroleucine) has been instrumental in protein NMR studies. copernicus.orgresearchgate.net

Radiosynthesis of Fluorine-18 (B77423) Labeled Analogs (e.g., 5-[¹⁸F]fluoroleucine)

For applications in Positron Emission Tomography (PET), amino acids are often labeled with the short-lived radioisotope fluorine-18 (¹⁸F). The radiosynthesis of 5-[¹⁸F]fluoroleucine has been developed as a potential imaging agent for tumors that overexpress amino acid transporters like LAT1. nih.govnih.govsnmjournals.orgduke.edu

The synthesis typically involves a nucleophilic substitution reaction on a suitable precursor. A common precursor is a mesylate derivative of leucine (B10760876), which is reacted with [¹⁸F]fluoride. duke.edunih.gov The [¹⁸F]fluoride is produced in a cyclotron and must be handled rapidly due to its 109.8-minute half-life. The radiosynthesis is followed by purification to yield the final radiotracer. nih.govsnmjournals.org Both photocatalyzed radical fluorination and nucleophilic substitution methods have been explored for creating ¹⁸F-labeled branched-chain amino acids. nih.govsfu.ca Studies have shown that 5-[¹⁸F]fluoroleucine is a substrate for the LAT1 transporter and shows uptake in tumors, making it a promising candidate for oncologic PET imaging. duke.edunih.gov

| Radiosynthesis Parameter | Finding |

| Precursor | A common choice is a mesylate-derivatized leucine analog. duke.edunih.gov |

| Reaction | Nucleophilic substitution with [¹⁸F]fluoride is a typical method. duke.edunih.gov |

| Application | Used as a PET tracer to image tumors with upregulated LAT1 amino acid transporters. nih.govduke.edu |

| Uptake | In vitro and in vivo studies confirm its uptake via the LAT1 transporter and accumulation in tumors. duke.edunih.gov |

Chemical Derivatization for Analytical and Structural Probes

Chemical derivatization is a key strategy for the analysis of amino acids, including fluorinated analogs. This process involves reacting the amino acid with a reagent to form a derivative that is more easily detected or separated by techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC/MS). mdpi.com

Several derivatizing reagents have been developed for the chiral resolution and sensitive detection of amino acid enantiomers. mdpi.com

Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (l-FDLA): This is an advanced version of Marfey's reagent. mdpi.commdpi.com Derivatization with l-FDLA creates diastereomeric pairs of D- and L-amino acids, which can then be separated on a standard reversed-phase HPLC column. mdpi.com This method offers high sensitivity and has been used for the simultaneous quantification of amino acid enantiomers in biological samples by LC/MS/MS. mdpi.com

4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): This fluorogenic reagent reacts with amino acids to form fluorescent derivatives. nih.gov The resulting NBD-amino acids can be separated on a Pirkle-type chiral column and detected with high sensitivity (femtomole range), allowing for the quantification of enantiomers. nih.gov

N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB): This novel reagent was designed for LC/ESI-MS analysis. Derivatization with DMDNFB introduces a readily protonatable site, significantly enhancing the ion signal in positive-mode electrospray ionization mass spectrometry compared to traditional reagents like DNFB. researchgate.net

These derivatization techniques are essential tools for studying the metabolism and role of specific amino acid isomers in biological systems.

Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) Formation

A key derivatization strategy involves the formation of Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA). This compound is a chiral derivatizing agent used extensively in the chromatographic separation and analysis of amino acid enantiomers. biorxiv.orgmdpi.comresearchgate.net The process involves the reaction of an amino acid with L-FDLA. The resulting diastereomers can then be separated and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov

The derivatization of amino acids with L-FDLA creates diastereomeric pairs that can be resolved on a conventional reversed-phase HPLC column. researchgate.net This method has been successfully applied to the simultaneous identification of multiple chiral amino acids in various biological samples. researchgate.net For instance, research has utilized L-FDLA for the advanced Marfey's analysis to determine the configuration of amino acid residues in peptides. biorxiv.org

Table 1: Properties of L-FDLA

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅FN₄O₅ avantorsciences.com |

| Molecular Weight | 314.27 g/mol avantorsciences.com |

| Appearance | Crystal avantorsciences.com |

| Melting Point | 170 °C avantorsciences.com |

| Purity | ≥98.0% (by HPLC) avantorsciences.com |

| CAS Number | 178065-29-7 lgcstandards.com |

Stable Isotope Labeling for Advanced Analytical Applications (e.g., 13C6-D-FDLDA)

Stable isotope labeling is a powerful technique in analytical chemistry, particularly in mass spectrometry, for the accurate quantification of molecules in complex mixtures. nih.govuniversiteitleiden.nl In the context of amino acid analysis, isotopically labeled derivatizing agents are employed as internal standards. nih.gov

A notable example is the synthesis and use of ¹³C₆-labeled D-FDLDA (¹³C₆-D-FDLDA). nih.govnacalaiusa.com This stable isotope-labeled compound serves as an internal standard for the highly sensitive and accurate quantification of D/L-amino acids by LC-MS. nih.govnacalaiusa.com The incorporation of six ¹³C atoms provides a distinct mass shift in the mass spectrum, allowing for clear differentiation from the unlabeled analytes without altering the chromatographic retention time significantly. universiteitleiden.nl This method enhances the accuracy of identifying and quantifying trace amounts of D-amino acids, which are increasingly recognized for their physiological roles and as potential disease biomarkers. mdpi.comnih.gov

The use of stable isotope-labeled standards like ¹³C₆-D-FDLDA is crucial for metabolomics studies and for ensuring the reliability of analytical methods in forensic and health sciences. nih.gov

Table 2: Examples of Stable Isotope Labeled Amino Acids and Reagents

| Compound | Isotope(s) | Application Area |

|---|---|---|

| ¹³C₆-D-FDLDA | ¹³C | Internal standard for DL-amino acid analysis by LC-MS nih.govnacalaiusa.com |

| L-Leucine-¹³C₆ | ¹³C | Proteomics, Biomolecular NMR otsuka.co.jp |

| L-Leucine-d₁₀ | ²H (D) | Metabolic research, Proteomics otsuka.co.jp |

| L-Leucine-¹⁵N | ¹⁵N | Metabolic research, Biomolecular NMR otsuka.co.jp |

| L-Leucine-N-Fmoc (5,5,5-D₃) | ²H (D) | Synthesis of isotope-labeled peptides for MS-based protein quantitation isotope.com |

Spectroscopic Characterization

Spectroscopic techniques are pivotal in elucidating the structural nuances of (4S)-5-Fluoro-L-leucine. NMR spectroscopy, in particular, leverages the fluorine-19 (¹⁹F) nucleus to provide high-resolution insights into the local environment and conformation of the amino acid side chain.

¹⁹F NMR is an exceptionally sensitive tool for studying fluorinated molecules. nsf.govacs.org The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. nsf.govscholaris.ca Its chemical shift is highly responsive to the local electrostatic and van der Waals environment, exhibiting a much broader range of chemical shifts compared to protons (¹H), which allows for the resolution of subtle structural differences. nsf.govcdnsciencepub.com

When this compound is biosynthetically incorporated into proteins, the ¹⁹F NMR spectra exhibit a large chemical shift dispersion. For instance, studies on Lactobacillus casei dihydrofolate reductase (DHFR) containing this compound revealed a chemical shift range of 15 ppm for the 13 incorporated leucine residues. acs.orgresearchgate.net Similarly, large dispersions of 6 to 17 ppm were observed in E. coli peptidyl–prolyl cis–trans isomerase B (PpiB) and over 9 ppm in the protein G B1-domain (GB1) substituted with this fluorinated analog. researchgate.netacs.organu.edu.au

This wide dispersion cannot be explained by electrostatic field effects alone. acs.org It is largely attributed to differences in the side-chain conformation among the various leucine residues within the protein. acs.orgresearchgate.net This sensitivity makes the ¹⁹F chemical shift of this compound a powerful probe for monitoring protein structure and detecting allosteric effects. acs.organu.edu.au

Table 1: ¹⁹F NMR Chemical Shift Dispersion of this compound in Various Proteins

| Protein | Organism | Chemical Shift Dispersion (ppm) | Reference(s) |

| Dihydrofolate Reductase (DHFR) | Lactobacillus casei | 15 | acs.org, researchgate.net |

| Peptidyl–prolyl cis–trans isomerase B (PpiB) | Escherichia coli | 6 - 17 | acs.org, anu.edu.au |

| Protein G B1-domain (GB1) | N/A | >9 | researchgate.net, copernicus.org |

This table summarizes the observed range of ¹⁹F NMR chemical shifts for this compound when incorporated into different protein environments.

In proteins containing multiple this compound residues, through-space scalar ¹⁹F-¹⁹F couplings (TSJFF) can be detected. These couplings arise from the overlap of nonbonding orbitals when two fluorine atoms are in close spatial proximity, even transiently. researchgate.netanu.edu.au

These interactions are readily observed in [¹⁹F,¹⁹F]-TOCSY (Total Correlation Spectroscopy) experiments. researchgate.netcopernicus.orgcopernicus.org Studies on the GB1 protein, which has leucine residues arranged in close proximity, demonstrated that TSJFF couplings can be identified between CH₂F groups. researchgate.netcopernicus.org This technique provides a direct method for identifying specific inter-residue contacts and probing the spatial arrangement of fluorinated side chains within the hydrophobic core of a protein, without the need for extensive resonance assignments. anu.edu.au

The three-bond ¹H-¹⁹F scalar coupling constant (³JHF) provides valuable information about the dihedral angle of the Cγ-Cδ bond and thus the rotational conformation (rotamer) of the fluoroleucine side chain. researchgate.netcopernicus.org A strong correlation has been established between the ¹⁹F chemical shifts and the ³JHF coupling constants. researchgate.netacs.orgcopernicus.org

Different ³JHF values observed for various fluoroleucine residues within a single protein indicate that the rotation of the CH₂F group can be significantly restricted by the local protein environment. researchgate.netresearchgate.netcopernicus.org This often leads to the preferential population of a single staggered rotamer. researchgate.netacs.org In some cases, the multiplet pattern in ¹H-coupled ¹⁹F spectra can appear as a triplet or a quartet, depending on the magnitude of the ³JHF coupling, which can be as large as 44 Hz. researchgate.net This analysis allows for a detailed characterization of the side-chain conformational preferences at specific sites within a protein.

The crystal structures revealed that the carbon skeletons of the fluorinated leucine side chains are largely conserved compared to native leucine. acs.orgnih.gov A key finding is that the fluorinated methylene (B1212753) (CH₂F) groups exhibit a strong preference for staggered rotameric conformations. In many instances, the side chains appear to be locked into a single rotamer, demonstrating that the substitution is well-tolerated within the three-dimensional structure of the protein. acs.orgnih.gov Crystallographic data for the free amino acid has also been reported, providing a basis for comparison with its protein-bound state. ugr.es

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Preferences and the Gamma-Gauche Effect

The primary factor governing the wide dispersion of ¹⁹F chemical shifts and the conformational preferences of the this compound side chain is the γ-gauche effect. acs.orgresearchgate.netcopernicus.org This stereoelectronic effect describes the shielding (upfield shift) of the ¹⁹F nucleus when the Cγ atom is in a gauche conformation relative to the fluorine atom along the Cδ-Cγ bond.

The strong inverse correlation observed between the ¹⁹F chemical shifts and the ³JHF coupling constants provides the first direct experimental verification of the γ-gauche effect's dominance in determining the chemical shifts of CH₂F groups in proteins, a phenomenon previously predicted by quantum calculations. researchgate.netacs.organu.edu.aucopernicus.org When the side chain is in a conformation that maximizes the gauche interaction, the ¹⁹F signal shifts upfield, and the corresponding ³JHF value changes predictably. copernicus.org This relationship establishes this compound as a highly sensitive reporter, where changes in its ¹⁹F chemical shift can be directly interpreted in terms of specific side-chain rotamer populations. acs.organu.edu.au

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for understanding the nuanced effects of fluorination on the molecular properties of amino acids. acs.orgnih.gov These techniques provide insights that are often difficult to obtain through experimental means alone, offering a detailed picture of how a single fluorine atom can alter the behavior of a molecule like L-leucine.

Density Functional Theory (DFT) for Dipole Moments and van der Waals Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating molecular properties such as dipole moments and for understanding non-covalent interactions like van der Waals forces, which are critical for molecular recognition and protein stability.

Recent studies employing DFT calculations have provided a deeper understanding of the electronic properties of fluorinated amino acids. For instance, DFT has been used to calculate the dipole moments of various conformers of amino acids, revealing how the introduction of a fluorine atom alters the charge distribution within the molecule. researchgate.net The high electronegativity of fluorine creates a strong dipole moment, which can significantly influence its interactions with the surrounding environment, including water molecules and other amino acid residues within a protein. nih.gov

Van der Waals interactions are also profoundly affected by fluorination. While hydrogen and fluorine are sometimes considered isosteric, the van der Waals volume of a trifluoromethyl group (CF3) is nearly double that of a methyl group (CH3). fu-berlin.de Even a single fluorine substitution, as in this compound, increases the side chain's surface area, which in turn modifies its van der Waals contacts. mpg.de Computational studies have shown that these interactions are crucial for the efficient packing of hydrophobic cores in proteins. nih.gov DFT calculations, often combined with methods like Hirshfeld surface analysis, can quantify these intermolecular interactions and predict their impact on the crystal packing and supramolecular assembly of fluorinated compounds. acs.org

Table 1: Calculated Molecular Properties of a Fluorinated Amino Acid Derivative using DFT

| Molecular Parameter | Calculated Value |

| Total Energy | Varies by conformer |

| Electronic Energy | Varies by conformer |

| Heat of Formation | Varies by conformer |

| HOMO Energy | Lower than non-fluorinated analog |

| LUMO Energy | Lower than non-fluorinated analog |

| Energy Gap (HOMO-LUMO) | Generally smaller |

| Dipole Moment | Generally higher |

This table presents a generalized summary of findings from computational studies on fluorinated amino acids and their derivatives, indicating the typical impact of fluorination on key molecular parameters as calculated by DFT methods. Specific values are highly dependent on the exact molecule and the computational model used.

Predictive Modeling of Fluorine's Impact on Molecular Conformation

Recent research has focused on developing and validating accurate force fields for fluorinated amino acids to be used in MD simulations. acs.org These force fields are parameterized using quantum chemical calculations and experimental data to realistically model the behavior of these modified residues. nih.gov MD simulations using these force fields have revealed that fluorination can alter the hydration free energy of an amino acid, a key determinant of its hydrophobicity. rsc.org Interestingly, the number of fluorine atoms is not always a straightforward predictor of hydrophobicity, as conformational changes and altered interactions with water molecules play a complex, competing role. mpg.dersc.org

Studies on proteins incorporating this compound have shown that the structural perturbations caused by this substitution can be minimal, allowing the fluorinated analog to be well-accommodated within the protein structure. copernicus.org However, the altered conformational preferences of the fluorinated side chain can have subtle yet significant effects on protein folding, stability, and function. fu-berlin.deresearchgate.net For example, the increased steric demand of the fluorinated methyl group can influence the packing of the hydrophobic core and modulate protein-protein interactions. researchgate.netcopernicus.org

Table 2: Impact of Fluorination on Leucine Properties

| Property | Effect of Fluorination | Reference |

| Hydrophobicity | Can increase or decrease depending on context; not solely dependent on the number of fluorine atoms. | mpg.dersc.org |

| Acidity (pKa) | Generally increases the acidity of the α-amino group. | fu-berlin.de |

| Conformation | Influences side-chain rotamer preference (gauche effect). | researchgate.netacs.org |

| Van der Waals Volume | Increases with fluorine substitution. | fu-berlin.de |

| Dipole Moment | Increases due to the high electronegativity of fluorine. | nih.gov |

This table summarizes the general effects of fluorination on the key properties of leucine, as reported in the cited literature.

Incorporation into Peptides and Proteins As a Research Probe

Biosynthetic Incorporation Strategies

The introduction of (4S)-5-Fluoro-L-leucine into the primary structure of proteins is primarily achieved through biosynthetic methods that leverage the protein synthesis machinery of host organisms or in vitro systems. These strategies allow for both widespread (global) and targeted (site-specific) substitution of leucine (B10760876) residues.

Escherichia coli (E. coli) is a widely used host for the production of recombinant proteins and has been successfully employed for the uniform substitution of leucine with this compound. This approach involves expressing the target protein in E. coli cultured in a medium where natural leucine is replaced by this compound. The cellular translational machinery then incorporates the fluorinated analog at all leucine positions throughout the protein.

A notable example of this strategy is the production of the 19 kDa E. coli peptidyl-prolyl cis-trans isomerase B (PpiB). In this study, PpiB was prepared with uniform high-level substitution of leucine by (2S,4S)-5-fluoroleucine. acs.organu.edu.aunih.gov The successful incorporation demonstrates the viability of using E. coli expression systems for the global replacement of leucine with its fluorinated counterpart, enabling the study of proteins with multiple sensitive probes for ¹⁹F NMR spectroscopy. acs.organu.edu.aunih.gov

**Table 1: Uniform Substitution of Leucine with this compound in *E. coli***

| Protein | Expression System | Substitution Level | Reference |

|---|---|---|---|

| Peptidyl-prolyl cis-trans isomerase B (PpiB) | Escherichia coli | High-level, uniform | acs.organu.edu.aunih.gov |

| Dihydrofolate reductase (DHFR) | Lactobacillus casei (in E. coli) | Biosynthetically incorporated | illinois.edu |

Cell-free protein synthesis (CFPS) systems offer a versatile platform for incorporating non-canonical amino acids, including this compound, into proteins. rsc.orgbohrium.com These in vitro systems provide direct control over the reaction components, which can be advantageous for incorporating amino acids that might be toxic to living cells. rsc.org CFPS can be utilized for both global and site-specific labeling.

For global labeling, this compound is supplied in the reaction mixture in place of natural leucine. For site-specific incorporation, an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase and a suppressor tRNA, is used to recognize a specific codon (e.g., the amber stop codon) and insert this compound at that particular site. nih.govnih.govnih.gov The use of CFPS with genomically recoded bacteria lacking release factor 1 has been shown to be particularly effective for the multisite incorporation of non-canonical amino acids. nih.govd-nb.info While specific high-yield examples for this compound are still emerging, the successful incorporation of other fluorinated amino acids in CFPS systems underscores its potential. rsc.orgbohrium.com

The use of bacterial strains that are auxotrophic for leucine is a well-established method for the residue-specific incorporation of leucine analogs. acs.orgacademie-sciences.fracademie-sciences.fr These strains are unable to synthesize their own leucine and are therefore dependent on an external supply. By providing this compound in a minimal medium that lacks natural leucine, the bacteria are compelled to incorporate the fluorinated analog into their proteins to survive. d-nb.info This technique has been successfully used to incorporate various fluorinated leucine derivatives into large proteins. academie-sciences.fracademie-sciences.fr The efficiency of incorporation can be controlled by the concentration of the fluorinated amino acid in the medium. acs.org

Impact on Protein Structure and Stability

A key consideration when substituting a natural amino acid with an analog is the potential impact on the protein's structure, stability, and function. The substitution of leucine with this compound is generally considered to be minimally disruptive due to the similar size and hydrophobicity of the CH₂F group compared to a methyl group. acs.org

High-resolution crystal structures of E. coli PpiB with uniformly substituted (2S,4S)-5-fluoroleucine have provided detailed insights into the structural consequences of this substitution. acs.org These studies revealed a remarkable degree of structural conservation. The protein backbone and the side chains of other amino acids were largely unperturbed. acs.org The carbon skeletons of the fluorinated leucine side chains themselves were also mostly conserved. acs.org A minor exception was a single isoleucine side chain located in the hydrophobic core, which showed a slight adjustment. acs.org This high level of structural conservation validates the use of this compound as a non-perturbing probe for structural and functional studies. nih.gov

Table 2: Structural Impact of this compound Incorporation in PpiB

| Structural Element | Observation | Reference |

|---|---|---|

| Protein Backbone | Complete structural conservation | acs.org |

| Non-leucine Side Chains | Generally conserved, with a minor change to one isoleucine | acs.org |

| Fluorinated Leucine Side Chains | Carbon skeletons are mostly conserved | acs.org |

| CH₂F Group Conformation | Strong preference for staggered rotamers, often locked into a single rotamer | acs.org |

The replacement of hydrogen with fluorine can alter the physicochemical properties of amino acid side chains, which in turn can influence the protein folding energy landscape. acs.org Fluorination can affect protein stability, in some cases increasing it and in others decreasing it. acs.orgnih.gov The introduction of fluorinated amino acids has been shown to impact denaturation temperatures and folding propensity. acs.org

The increased hydrophobicity of fluorinated aliphatic amino acids like this compound is a significant factor. acs.org Studies on proteins with hydrophobic cores packed with fluorinated amino acids suggest that the enhanced stability is primarily due to the hydrophobic effect. nih.govsemanticscholar.orgnih.gov The larger buried hydrophobic surface area in the folded state of the fluorinated protein contributes to its greater thermodynamic stability. nih.gov While detailed kinetic studies on proteins specifically containing this compound are limited, the general principles of fluorination effects suggest that it can be a tool to modulate protein folding and stability.

Effects on Proteolytic Resistance and Metabolic Stability of Fluorinated Peptides

A significant challenge in the therapeutic application of peptides is their susceptibility to rapid degradation by proteases. anu.edu.au The incorporation of fluorinated amino acids is a recognized strategy to enhance the metabolic stability of peptides. anu.edu.auacs.org Studies on peptides containing fluorinated leucine analogs have shown that these modifications can significantly increase resistance to proteolytic digestion.

The introduction of bulky, side-chain fluorinated amino acids like hexafluoroleucine has been demonstrated to stabilize peptides against degradation by various proteases, including trypsin and pepsin. nih.gov The degree of stabilization is often dependent on the specific fluorinated analog, its position relative to the protease cleavage site, and the protease . nih.gov For instance, incorporating a fluorinated leucine at the P2' position of a pepsin-specific peptide sequence can improve its proteolytic stability. nih.gov While direct studies on this compound are less common in this specific context, the general principle established with other fluorinated leucines suggests that the steric and electronic effects of the fluorine atom can hinder the binding and catalytic action of proteolytic enzymes, thereby prolonging the peptide's biological half-life.

| Fluorinated Amino Acid | Enzyme | Effect on Proteolytic Stability |

| Hexafluoroleucine | Trypsin | Enhanced resistance nih.gov |

| Hexafluoroleucine | Pepsin | Improved stability when at P2' position nih.gov |

| 5,5,5-Trifluoroisoleucine | Various | Significant protection when N-terminal to cleavage site nih.gov |

Modulation of Helical Propensity in Peptides

The substitution of leucine with its fluorinated counterparts can influence the secondary structure of peptides, particularly their tendency to form α-helices. While leucine itself is known to be a helix-stabilizing residue, the effects of fluorination are nuanced.

Applications in Structural Biology and Protein Engineering

The fluorine atom in this compound provides a unique spectroscopic handle and a subtle steric probe, making it invaluable for detailed studies in structural biology and for the rational design of proteins.

19F NMR as a Reporter Group for Protein Environment and Dynamics

The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems. anu.edu.auacs.orgacs.org The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, making it a powerful reporter of protein conformation, dynamics, and interactions. researchgate.netanu.edu.au

The incorporation of this compound into proteins allows researchers to monitor specific sites within a large macromolecule. A study involving the biosynthetic incorporation of (2S,4S)-5-fluoroleucine into Lactobacillus casei dihydrofolate reductase revealed a wide ¹⁹F chemical shift range of 15 ppm for the 13 leucine residues. nih.gov This large dispersion was attributed not only to local electrostatic fields but also significantly to differences in side-chain conformation, a phenomenon known as the γ-gauche effect. nih.gov This sensitivity makes it a useful probe for detecting subtle structural changes. nih.gov

More recent work has demonstrated the production of Escherichia coli peptidyl-prolyl cis-trans isomerase B (PpiB) with uniformly incorporated (2S,4S)-5-fluoroleucine. nih.gov The resulting ¹⁹F NMR spectra showed large chemical shift dispersions, allowing for the detailed study of protein structure and ligand binding. nih.gov

Investigation of Hydrophobic Core Packing in Proteins

The hydrophobic core is crucial for the stability and folding of most proteins. Substituting core residues with fluorinated amino acids provides a means to probe the tolerance of the core to changes in size and hydrophobicity. Studies on ubiquitin mutants containing (2S, 4S)-5-fluoroleucine strategically placed in the hydrophobic core have been conducted to understand these effects on protein structure and stability.

While the fluorine atom is only slightly larger than a hydrogen atom, the trifluoromethyl group in analogs like hexafluoroleucine is considerably larger than a methyl group. Despite this, studies have shown that fluorinated residues can be accommodated within a protein's hydrophobic core with minimal structural perturbation. anu.edu.auacs.org This is because the fluorinated side chains often closely mimic the shape of the hydrocarbon residues they replace. nih.govacs.org The incorporation of hexafluoroleucine into the core of a four-helix bundle protein was found to cause no significant changes in the core packing compared to the non-fluorinated parent protein. nih.gov The enhanced stability of these fluorinated proteins is largely attributed to the increased buried hydrophobic surface area that accompanies fluorination. anu.edu.auacs.org

| Protein | Fluorinated Leucine Analog | Key Finding |

| 4-Helix Bundle Protein | Hexafluoroleucine | Minimal perturbation to core packing; stability increase due to hydrophobicity. nih.govacs.org |

| Ubiquitin | (2S, 4S)-5-Fluoroleucine | Used to study the effects of fluorination on hydrophobic core structure and stability. |

| 4-Helix Bundle Protein | Hexafluoroleucine | Free energy of unfolding increases by 0.3 (kcal/mol)/residue. nih.gov |

Probing Ligand Sensing Mechanisms via Fluorinated Amino Acids

The sensitivity of the ¹⁹F NMR signal to environmental changes makes this compound an exceptional tool for studying protein-ligand interactions. When a ligand binds to a protein, it often induces conformational changes that can be detected by changes in the chemical shifts of nearby ¹⁹F labels.

A 2024 study specifically utilized (2S,4S)-5-fluoroleucine in E. coli PpiB for ligand sensing. anu.edu.aunih.gov The research highlighted that the ¹⁹F chemical shifts are highly sensitive to the rotameric state of the CH₂F group. anu.edu.au This rotameric state is influenced by the surrounding protein structure, and any allosteric effects resulting from ligand binding can be detected as changes in the ¹⁹F NMR spectrum. anu.edu.au This allows for a detailed, residue-specific analysis of how a protein responds to ligand binding. While many studies have employed fluorinated aromatic amino acids for this purpose due to their prevalence in binding sites, the use of fluorinated aliphatic residues like 5-fluoroleucine provides a complementary approach to probe different regions of a protein. acs.org

Development of Stable Peptide-Based Inhibitors for Research (e.g., HIV-1 fusion inhibitors)

The enhanced proteolytic resistance conferred by fluorinated amino acids is a highly desirable characteristic in the development of peptide-based therapeutics and research tools, such as enzyme inhibitors. By extending the half-life of a peptide inhibitor, its efficacy and duration of action can be significantly improved.

In the context of HIV-1, peptide-based fusion inhibitors that block the virus's entry into host cells are a key area of research. A major limitation of these peptides is their rapid degradation in vivo. Incorporating fluorinated amino acids is a promising strategy to overcome this limitation. While specific examples detailing the use of this compound in HIV-1 fusion inhibitors are not prominent in the literature, the principles are well-established with other fluorinated analogs. For example, the incorporation of hexafluoroleucine into the antimicrobial peptide magainin, which acts by disrupting cell membranes, has been shown to dramatically increase its proteolytic stability. This strategy is directly applicable to the development of more robust peptide inhibitors for a wide range of biological targets, including viral fusion machinery.

Studies on Protein-Ligand Interactions

The introduction of this compound into proteins allows researchers to leverage 19F NMR spectroscopy to monitor conformational changes and binding events at specific locations within the protein structure. The fluorine nucleus is highly sensitive to its local electronic environment, and any alterations, such as those induced by the binding of a ligand, can result in measurable changes in its NMR signal, most notably the chemical shift.

One of the key applications of this technique is in the screening and characterization of small molecule binders to protein targets. By observing the 19F NMR spectrum of a protein labeled with this compound in the presence and absence of a potential ligand, researchers can detect binding events and, in many cases, quantify the binding affinity. A significant change in the chemical shift of a specific fluorine signal upon the addition of a compound is a strong indicator of a direct interaction at or near the labeled leucine residue.

Detailed Research Findings

Seminal work in this area has demonstrated the feasibility and power of using this compound as a probe. For instance, studies on Lactobacillus casei dihydrofolate reductase (DHFR), an enzyme that is a target for anticancer drugs, have successfully utilized this approach. When this compound was biosynthetically incorporated into DHFR, the 19F NMR spectrum revealed a wide chemical shift dispersion of 15 ppm for the 13 leucine residues, providing a well-resolved set of probes throughout the protein structure. The binding of the known inhibitor methotrexate to the labeled DHFR resulted in distinct changes in the 19F chemical shifts, allowing for the mapping of the binding interaction's effects on the protein's structure.

More recent research has focused on the incorporation of this compound into other protein systems to study their interactions. For example, Escherichia coli peptidyl-prolyl cis-trans isomerase B (PpiB), a protein involved in protein folding, was successfully labeled with this compound. The resulting 19F NMR spectra exhibited a large chemical shift dispersion of 6 to 17 ppm, highlighting the sensitivity of the fluorine probes to their microenvironment within the protein. anu.edu.ausemanticscholar.orgnih.gov Such sensitivity is crucial for detecting subtle allosteric effects that can be induced by ligand binding at a site distant from the labeled residue. anu.edu.ausemanticscholar.orgnih.gov

While specific quantitative data on a wide range of ligands is often presented in detailed supplementary materials of research articles, the following table conceptualizes the type of data that can be generated from such studies. This interactive table illustrates how chemical shift perturbations of this compound residues in a hypothetical protein, "Exemplar Protein," could be used to determine the binding affinity of different ligands.

Table 1: Illustrative 19F NMR Data for Ligand Binding to this compound Labeled "Exemplar Protein"

| Fluorinated Leucine Residue | Ligand | Ligand Concentration (µM) | 19F Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ, ppm) | Calculated Dissociation Constant (Kd, µM) |

| 5F-Leu-A | None | 0 | -220.50 | 0.00 | - |

| 5F-Leu-A | Ligand X | 50 | -220.75 | 0.25 | 15 |

| 5F-Leu-A | Ligand Y | 50 | -220.55 | 0.05 | > 500 |

| 5F-Leu-B | None | 0 | -225.10 | 0.00 | - |

| 5F-Leu-B | Ligand X | 50 | -225.12 | 0.02 | > 500 |

| 5F-Leu-B | Ligand Y | 50 | -225.90 | 0.80 | 5 |

In this illustrative data, a significant chemical shift perturbation for 5F-Leu-A upon addition of Ligand X suggests a binding event near this residue. Conversely, the large perturbation of 5F-Leu-B's chemical shift in the presence of Ligand Y indicates a strong and specific interaction in that region of the protein. The magnitude of the chemical shift perturbation, when measured at various ligand concentrations, allows for the calculation of the dissociation constant (Kd), a measure of binding affinity.

The use of this compound as a research probe in 19F NMR studies provides a powerful and nuanced approach to understanding the intricacies of protein-ligand interactions. It enables the detection of binding, the quantification of affinity, and the mapping of interaction surfaces and allosteric effects, thereby playing a crucial role in fundamental biochemical research and drug discovery.

Biochemical and Cellular Mechanistic Investigations Non Human Clinical

Interaction with Amino Acid Transporters (e.g., LAT1, System xc-)

(4S)-5-Fluoro-L-leucine, as an analog of L-leucine, is primarily recognized and transported into cells by specific amino acid transporters. Its interaction with these transporters is a key aspect of its biological activity and has been extensively studied, particularly in the context of cancer cell biology where amino acid transport is often upregulated. science.gov

Uptake and Accumulation Studies in Cell Lines

The cellular uptake and accumulation of this compound, often using its radiolabeled form (5-[¹⁸F]fluoro-L-leucine), have been characterized in various cancer cell lines. Research demonstrates that the compound accumulates in cells in a time-dependent manner. For instance, in studies using breast cancer cell lines such as MCF7, both L-leucine and 5-[¹⁸F]fluoro-L-leucine showed progressively increasing uptake over time. oup.com Similar rapid uptake has been observed in other cancer cell lines, including U-87 glioma and PC3 prostate cancer cells, indicating a high affinity for the transport systems present in these malignant cells. nih.gov This accumulation is a critical factor for its use as a tracer in positron emission tomography (PET) imaging, as higher uptake in tumor cells compared to normal tissue allows for visualization. oup.comnih.gov

Interactive Data Table: Uptake of Radiolabeled Leucine (B10760876) Analogs in Cancer Cell Lines Users can filter by cell line to see corresponding uptake data. This is a representative table based on findings from multiple studies.

| Cell Line | Tracer | Key Finding | Reference |

| MCF7 (Breast) | 5-[¹⁸F]fluoroleucine | Increasing uptake and accumulation over time. | oup.com |

| U-87 (Glioma) | (S)-5-¹⁸F-fluorohomoleucine | Rapid tumor uptake observed in xenograft models. | nih.gov |

| PC3 (Prostate) | ¹⁸F-FBCAAs* | High uptake, with (S)-5-¹⁸F-FHL showing the highest accumulation. | |

| FaDu (Squamous Cell) | ¹⁸F-OMFD** | Significantly increased uptake compared to other lines. | |

| A549 (Lung) | [¹⁸F]FSPG*** | Time-dependent accumulation observed. |

* ¹⁸F-Fluorinated Branched-Chain Amino Acids, a class including 5-fluoro-leucine analogs. ** ¹⁸F-OMFD (3-O-methyl-6-¹⁸F-fluoro-l-DOPA) is another amino acid tracer used for comparison. *** [¹⁸F]FSPG ((4S)-4-(3-[¹⁸F]fluoropropyl)-l-glutamate) is a tracer for a different transporter system (xc-), used for comparative specificity studies.

Competitive Inhibition Assays with Native Amino Acids

To identify the specific pathways responsible for the uptake of this compound, competitive inhibition assays are employed. These experiments involve measuring the uptake of the fluorinated analog in the presence of an excess of other compounds, including native amino acids and known transporter inhibitors.

Studies have consistently shown that the uptake of radiolabeled 5-fluoro-L-leucine and similar fluorinated branched-chain amino acids is significantly blocked by L-leucine, its natural counterpart. nih.gov Furthermore, uptake is inhibited by 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a well-established inhibitor of the L-type amino acid transport (LAT) system. oup.comnih.gov Conversely, uptake is not affected by substrates for other major amino acid transport systems, such as L-glutamate or L-serine, indicating a high degree of specificity for LAT transporters. nih.gov

Interactive Data Table: Competitive Inhibition of 5-Fluoro-L-Leucine Uptake Users can select an inhibitor to view its effect on tracer uptake.

| Inhibitor | Target Transporter System | Effect on 5-Fluoro-L-Leucine Uptake | Reference |

| L-Leucine | System L (LAT) | Strong Inhibition | nih.gov |

| BCH | System L (LAT) | Strong Inhibition | oup.comnih.gov |

| L-Glutamate | Excitatory Amino Acid Transporters | No Inhibition | nih.gov |

| L-Serine | System A, ASC | No Inhibition | nih.gov |

| Sulfasalazine | System xc- | No Inhibition |

Role of Specific Transporters in Cellular Uptake

The results from uptake and competitive inhibition assays pinpoint the L-type amino acid transporter 1 (LAT1) as the principal transporter for this compound. oup.comnih.gov LAT1, also known as SLC7A5, is a sodium-independent transporter that mediates the exchange of large neutral amino acids, such as leucine, across the cell membrane.

LAT1 is of particular interest in oncology because its expression is significantly upregulated in a wide variety of human tumors, and this overexpression often correlates with tumor proliferation and poor prognosis. science.gov This transporter is crucial for supplying cancer cells with essential amino acids like leucine, which are required not only for protein synthesis but also for activating critical cell growth signaling pathways. oup.com The specific uptake of this compound via the overexpressed LAT1 in cancer cells forms the biochemical basis for its utility as a tumor-specific imaging agent. oup.comnih.gov

Influence on Metabolic Pathways and Signaling (Preclinical Models)

Once transported into the cell, this compound can influence cellular processes by mimicking L-leucine. Its metabolic fate and impact on key signaling cascades have been investigated in preclinical models.

Investigations into Amino Acid Metabolism and Fluoro-Metabolite Formation

A key characteristic of a useful PET imaging tracer is metabolic stability; the compound should not be rapidly broken down into other molecules, which would complicate the interpretation of the imaging signal. Biodistribution studies in animal models with 5-[¹⁸F]fluoro-L-leucine have shown no significant in vivo metabolism, with the tracer being excreted largely intact. oup.com This metabolic stability is a significant advantage.

This is noteworthy because some fluorinated molecules can undergo defluorination. For example, the structurally similar compound 4-fluoroleucine has been noted to be potentially unstable, as the carboxylate group can displace the fluorine atom. The placement of the fluorine at the 5-position in this compound appears to confer greater stability against such metabolic breakdown. oup.com

Modulation of Cellular Processes (e.g., glucose uptake potentiation in animal models)

As a close analog of L-leucine, this compound is expected to influence the same cellular signaling pathways. L-leucine, transported by LAT1, is a primary activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. The uptake of L-leucine analogs has been shown to fuel mTORC1 activity, which in turn drives neoplastic growth.

The mTORC1 pathway is also intricately linked with the regulation of glucose metabolism. However, the direct effect of this compound on glucose uptake potentiation has not been explicitly detailed. The relationship is complex; for instance, studies on leucine deprivation in diabetic mouse models have shown that reducing leucine intake can improve glucose tolerance and insulin (B600854) sensitivity. This highlights the powerful influence of leucine levels on systemic glucose homeostasis. By acting as a substrate for LAT1 and subsequently influencing the mTORC1 signaling cascade, this compound has the potential to modulate cellular processes that are interconnected with glucose metabolism, a key feature of its role in probing the metabolic state of cancer cells.

Enzymatic Interactions and Biochemical Roles of Fluorinated Analogs

Enzymatic Interactions and Biochemical Roles of Fluorinated Analogs

The introduction of fluorine into amino acids, such as in this compound, can significantly alter their biochemical properties and interactions with enzymes. This strategic substitution is a powerful tool for probing enzyme mechanisms, modulating protein structure and stability, and developing novel therapeutic agents. researchgate.netnih.gov

Substrate Recognition by Hydroxylases (e.g., Tryptophan Hydroxylase)

Hydroxylases are a class of enzymes that catalyze the introduction of a hydroxyl group (-OH) into a substrate. This reaction is crucial in various metabolic pathways and in the biosynthesis of signaling molecules. The recognition of substrates by these enzymes is highly specific, and the introduction of a fluorine atom can influence this interaction.

While direct studies on the interaction of this compound with tryptophan hydroxylase are not extensively detailed in the available literature, the broader context of how fluorinated amino acids are recognized by hydroxylases provides valuable insights. For instance, fluorinated proline analogs have been shown to interact with prolyl 4-hydroxylases. beilstein-journals.orgnih.gov A tetrapeptide containing (2S,4S)-4-fluoroproline can act as a substrate for human collagen prolyl 4-hydroxylase-1, leading to a product that results from the decomposition of the initially formed fluorohydrin. nih.gov This indicates that the enzyme can recognize and process the fluorinated analog, albeit with a potentially altered catalytic outcome.

The leucine 5-hydroxylase, GriE, has been identified for its ability to selectively hydroxylate the C5 position of various aliphatic amino acids. chemrxiv.org While the direct interaction with this compound is not specified, the promiscuity of such enzymes suggests a potential for recognition. The electronegativity and size of the fluorine atom in this compound would likely influence its binding within the active site of a hydroxylase. It could either be accepted as a substrate, potentially leading to hydroxylation at a different position or an altered reaction rate, or it could act as an inhibitor by binding to the active site without undergoing catalysis.

Furthermore, studies on other amino acid hydroxylases, such as those acting on glutamine and lysine, demonstrate the high regio- and stereoselectivity of these enzymes. chemrxiv.orgasm.org The presence of fluorine in this compound would present a unique electronic and steric profile to the enzyme's active site, which could be exploited to study the determinants of substrate specificity. For example, 5-Fluoro-L-tryptophan acts as a competitive inhibitor for vesicular glutamate (B1630785) transporters, highlighting how fluorination can modulate protein-ligand interactions. medchemexpress.com

Interaction with Pyrimidine Metabolism Enzymes (Contextual, e.g., Thymidylate Synthase)

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov It catalyzes the methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate as the methyl donor. nih.gov TS is a well-established target for anticancer drugs, most notably 5-fluorouracil (B62378) (5-FU). researchgate.netnih.gov 5-FU is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP), which acts as an irreversible inhibitor of TS by forming a stable ternary complex with the enzyme and the folate cofactor. nih.govfrontiersin.org

While this compound is not a direct inhibitor of thymidylate synthase in the way FdUMP is, its relevance can be understood in the broader context of using fluorinated molecules to probe or modulate enzymatic activity. The study of fluorinated analogs provides a basis for understanding how the introduction of fluorine can impact enzyme-substrate or enzyme-inhibitor interactions. The stability of the carbon-fluorine bond and the high electronegativity of fluorine are key factors in the inhibitory mechanism of molecules like FdUMP. frontiersin.org

The development of resistance to 5-FU is a significant clinical challenge, and it can occur through various mechanisms, including the amplification of the TS gene or mutations in the enzyme that reduce its affinity for FdUMP. nih.govwashington.edu Research into fluorinated amino acids like this compound contributes to the fundamental knowledge of organofluorine chemistry, which is crucial for designing new generations of enzyme inhibitors that might overcome resistance. researchgate.netpsu.edu

Role as a Building Block in Complex Biomolecules for Research Purposes

This compound serves as a valuable building block for the synthesis of complex biomolecules, particularly peptides and proteins, for research purposes. researchgate.netacademie-sciences.fr The incorporation of fluorinated amino acids into these macromolecules allows for the investigation of protein structure, stability, folding, and interactions with other molecules. researchgate.netnih.gov

The introduction of fluorine can enhance the thermal and proteolytic stability of peptides and proteins. researchgate.net This "fluorous effect" is attributed to the unique properties of the fluorine atom, including its high electronegativity and the strength of the carbon-fluorine bond. nih.gov For example, the substitution of leucine with 5,5,5,5',5',5'-hexafluoroleucine in a coiled-coil protein resulted in enhanced stability. researchgate.net While this is a more heavily fluorinated analog, the principle of using fluorinated leucines to modulate protein stability is well-established.

Fluorinated amino acids, including derivatives of leucine, are widely used as probes in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. psu.edugoogle.com The ¹⁹F nucleus has a high sensitivity and 100% natural abundance, making it an excellent tool for studying protein structure and dynamics. google.com The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information about conformational changes, ligand binding, and protein-protein interactions. google.com

The synthesis of peptides and proteins containing this compound can be achieved through methods like solid-phase peptide synthesis (SPPS) or by incorporating them into proteins expressed in host organisms like Escherichia coli. academie-sciences.frnih.gov These techniques enable the site-specific or global incorporation of the fluorinated amino acid, allowing researchers to tailor the properties of the resulting biomolecule for specific research applications. nih.govacs.org The use of fluorescently labeled amino acids, a related concept, has also become an essential tool for constructing fluorescent macromolecules to study complex biological processes. researchgate.net

Table of Research Applications for Fluorinated Leucine Analogs:

| Research Area | Application of Fluorinated Leucine Analogs | Key Findings/Advantages |

|---|---|---|

| Protein Folding and Stability | Incorporation into peptide and protein sequences. researchgate.netnih.gov | Enhanced thermal and proteolytic stability. researchgate.net Allows for the study of forces driving protein folding. |

| Enzyme-Substrate Interactions | Used as probes to study the active sites of enzymes. researchgate.net | The fluorine atom provides a sensitive NMR handle to monitor binding events and conformational changes. google.com |

| ¹⁹F NMR Spectroscopy | Used as a reporter group for studying protein structure and dynamics. psu.edugoogle.com | High sensitivity of ¹⁹F nucleus provides detailed information on the local environment within the protein. google.com |

| Biomaterial Development | Incorporation into self-assembling peptides. | Can influence the morphology and properties of the resulting nanomaterials. nih.gov |

Advanced Analytical Methodologies Utilizing 4s 5 Fluoro L Leucine Derivatives

Development of Chiral Resolution Labeling Reagents

The indirect chiral analysis of amino acids, which involves derivatization with a chiral reagent to form diastereomers, allows for separation on common achiral stationary phases. mdpi.com This approach is often preferred for its robustness and compatibility with widely available chromatographic systems.

A significant advancement in chiral derivatization was the development of Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA). nih.gov This compound is an analog of the well-known Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA). nih.govresearchgate.net L-FDLA was introduced as an "advanced Marfey's reagent" by Fujii et al. mdpi.comnih.gov In L-FDLA, the L-alaninamide moiety of the original Marfey's reagent is replaced by an L-leucinamide. researchgate.net

The reaction of L-FDLA with amino acid enantiomers creates diastereomeric pairs. mdpi.comnih.gov These diastereomers can then be separated using conventional reversed-phase high-performance liquid chromatography (HPLC) columns, eliminating the need for more expensive chiral columns. mdpi.comnih.gov This method relies on the principle that the different spatial arrangements of the resulting diastereomers lead to different retention behaviors during chromatography. researchgate.net The L-diastereomers typically elute from the reverse-phase column before the D-diastereomers. acs.org

L-FDLA has demonstrated improved performance compared to the original Marfey's reagent (L-FDAA). Studies have shown that L-FDLA provides higher sensitivity and better separation for derivatized chiral amino acids. mdpi.comnih.gov This enhanced resolution is a key advantage for accurately quantifying low-abundance D-amino acids in complex samples.

More recently, other analogs have been developed and compared to L-FDLA. For instance, 1-fluoro-2,4-dinitrophenyl-5-D-leucine-N,N-dimethylethylenediamine-amide (D-FDLDA) was developed as a highly sensitive labeling reagent. nacalai.comresearchgate.net While its UV sensitivity is comparable to L-FDLA, its structure allows for easier ionization, resulting in higher sensitivity in mass spectrometry (MS). nacalai.com Another novel reagent, 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA), has also been proposed for the separation and identification of challenging stereoisomers like those of isoleucine. researchgate.netjst.go.jp

Table 1: Comparison of Chiral Labeling Reagents

| Reagent Name | Abbreviation | Key Feature/Advantage | Reference |

|---|---|---|---|

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | L-FDAA (Marfey's Reagent) | Original reagent for indirect chiral resolution. | nih.govresearchgate.net |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | L-FDLA | Higher sensitivity and separation compared to L-FDAA. | mdpi.comnih.gov |

| 1-fluoro-2,4-dinitrophenyl-5-D-leucine-N,N-dimethylethylenediamine-amide | D-FDLDA | Higher mass spectrometry sensitivity compared to L-FDLA. | nacalai.comresearchgate.net |

| 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide | L-FDVDA | Effective for separating challenging stereoisomers like isoleucine. | researchgate.netjst.go.jp |

Applications in Enantiomeric Amino Acid Profiling in Biological Samples

The ability to accurately measure amino acid enantiomers is critical, as D-amino acids are increasingly recognized for their roles as signaling molecules in the nervous system and as potential biomarkers for disease. nih.govmdpi.com L-FDLA-based derivatization methods have been successfully applied to quantify these chiral amino acids in various biological samples. nih.govnih.gov

A key application of L-FDLA is the study of D-amino acid level changes in the brain, particularly in relation to aging. nih.govnih.gov A method combining L-FDLA derivatization with liquid chromatography–tandem mass spectrometry (LC/MS/MS) has been developed for the simultaneous quantification of amino acid enantiomers in crude biological samples. nih.govresearchgate.net This method successfully identified and quantified 10 different chiral amino acids in murine tissue. nih.govnih.gov

Research using this technique on aged mouse brains revealed significant age-related changes in specific D-amino acid levels. For example, a decrease in the levels of both D-serine and D-aspartate was observed in the hippocampus of aged mice. nih.govnih.gov Conversely, the concentration of D-phenylalanine was found to increase significantly in the thalamus with age. nih.govnih.gov These findings highlight the suitability of the L-FDLA method for quantifying D-amino acids in complex biological samples and its potential to help elucidate their biological roles. nih.govnih.govresearchgate.net

Table 2: Changes in D-Amino Acid Levels in Aged Mouse Brain Regions (Quantified using L-FDLA-LC/MS/MS)

| Brain Region | D-Amino Acid | Observed Change with Aging | Reference |

|---|---|---|---|

| Hippocampus | D-Serine | Decreased | nih.govnih.gov |

| Hippocampus | D-Aspartate | Decreased | nih.govnih.gov |

| Thalamus | D-Phenylalanine | Increased | nih.govnih.gov |

The determination of amino acid profiles, including their enantiomeric composition, is also important in food science. It can provide information on nutritional value, quality, and authenticity. helsinki.fiscispace.com While many methods focus on proteinogenic amino acids using reagents like OPA/FMOC-Cl, chiral analysis provides deeper insight. thermofisher.com

Derivatization techniques are essential for analyzing amino acids in complex matrices like fruit juices, honey, and fermented beverages. mdpi.comhelsinki.finih.gov A method using the related D-FDLDA reagent has been developed for the highly sensitive detection of DL-amino acids in various foods and beverages by LC-MS. nih.gov This method, which also utilized a stable isotope-labeled version of the reagent for accurate peak identification, demonstrates the power of these advanced labeling strategies for routine analysis in the food industry. nih.gov

Chromatographic and Spectrometric Techniques

The successful analysis of L-FDLA-derivatized amino acids relies on the coupling of high-resolution chromatographic separation with sensitive spectrometric detection. nih.gov

The standard approach involves using a conventional reversed-phase C18 (ODS) column for HPLC separation. nih.govresearchgate.net Gradient elution is typically employed, often using a mobile phase system consisting of an aqueous buffer (like ammonium (B1175870) formate) and an organic modifier (such as methanol (B129727) or acetonitrile). nih.gov This setup effectively separates the diastereomeric pairs formed during the derivatization step. nih.gov For instance, in one study, a gradient elution from 80% to 20% aqueous mobile phase successfully distinguished the L- and D-enantiomers of all tested amino acids, with retention time differences greater than 0.6 minutes. nih.gov

For detection, tandem mass spectrometry (LC/MS/MS) is the method of choice due to its high selectivity and sensitivity, which are crucial for measuring trace amounts of D-amino acids in complex biological samples. nih.govmdpi.com The derivatization with L-FDLA is compatible with LC/MS analysis. mdpi.comnih.gov Multiple Reaction Monitoring (MRM) is often used in the MS/MS setup to achieve maximum sensitivity and accurate quantification. mdpi.com This involves selecting a specific precursor ion (the derivatized amino acid) and monitoring for a specific fragment ion produced upon collision-induced dissociation. mdpi.com This high selectivity virtually eliminates interference from endogenous substances in the matrix. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids. For chiral molecules like (4S)-5-Fluoro-L-leucine, separating diastereomers is crucial. A widely adopted and effective strategy is the indirect chiral resolution method. nih.gov This approach involves a pre-column derivatization step where the amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. nih.govnih.gov These newly formed diastereomeric derivatives possess different physicochemical properties and can be successfully separated using conventional, achiral reversed-phase HPLC columns. nih.govmdpi.comnih.gov

Several chiral derivatizing reagents have been developed for this purpose. A notable example is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent. nih.gov An advanced version, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (l-FDLA), which is itself a leucine (B10760876) derivative, has been shown to provide higher sensitivity and better separation for the resulting chiral amino acid derivatives. mdpi.comjst.go.jp When a mixture containing this compound and its other stereoisomers is reacted with an enantiomerically pure reagent like L-FDLA, diastereomeric pairs are formed. These pairs can then be resolved chromatographically. mdpi.com The separation is typically achieved on robust and common column types like octadecylsilyl (ODS) columns. nih.gov The choice of mobile phase, often a gradient mixture of an aqueous buffer (like ammonium formate) and an organic solvent (like methanol or acetonitrile), is optimized to achieve baseline separation of the diastereomeric peaks. nih.govmdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase ODS (e.g., C18, MG3) | nih.govjst.go.jp |

| Mobile Phase A | Aqueous buffer (e.g., 5 mM ammonium formate (B1220265) in water) | nih.gov |

| Mobile Phase B | Organic solvent (e.g., 100% Methanol or Acetonitrile) | nih.govjst.go.jp |

| Elution Mode | Gradient elution (e.g., 80% to 20% of mobile phase A) | nih.gov |

| Flow Rate | 0.2 - 1.2 mL/min | nih.govmdpi.comjst.go.jp |

| Temperature | 40 °C | jst.go.jpjst.go.jp |

| Detection | UV Absorbance (e.g., 340 nm for dinitrophenyl derivatives) | jst.go.jpjst.go.jp |

Liquid Chromatography–Tandem Mass Spectrometry (LC/MS/MS) for High Sensitivity and Selectivity

For applications requiring the highest levels of sensitivity and selectivity, such as analyzing trace amounts of this compound derivatives in complex biological samples, coupling HPLC with tandem mass spectrometry (LC/MS/MS) is the method of choice. mdpi.comresearchgate.net This technique combines the powerful separation capabilities of HPLC with the definitive identification and quantification power of MS/MS. lcms.cz

After the diastereomeric derivatives are separated by the HPLC column, they enter the mass spectrometer. Tandem mass spectrometry, particularly when operated in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. mdpi.commdpi.com In MRM, a specific precursor ion (the molecular ion of the derivatized amino acid) is selected in the first mass analyzer, fragmented via collision-induced dissociation, and then a specific product ion (a characteristic fragment) is monitored by the second mass analyzer. researchgate.net This process creates a highly specific analytical signal, effectively filtering out background noise and interferences from the sample matrix, which is crucial when analyzing complex biological fluids. mdpi.comnih.gov

The derivatization step not only enables chiral separation but can also be designed to enhance MS detection. jst.go.jpnih.gov Certain derivatizing reagents, such as those containing a tertiary amine group, are easily ionized under electrospray ionization (ESI) conditions, leading to a significant increase in signal intensity and, consequently, higher sensitivity. jst.go.jpjst.go.jp This allows for the precise quantification of amino acid enantiomers at very low concentrations. researchgate.net The combination of derivatization with LC/MS/MS analysis provides a robust and sensitive method suitable for detailed metabolomic studies involving fluorinated amino acids. mdpi.commdpi.com

| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

|---|---|---|---|---|

| Aspartic Acid | 414.1 | 234.1 | 15 | researchgate.net |

| Glutamic Acid | 428.1 | 248.1 | 15 | researchgate.net |

| Serine | 386.1 | 206.1 | 15 | researchgate.net |

| Phenylalanine | 446.2 | 266.1 | 15 | researchgate.net |

| Leucine | 412.2 | 159.1 | 20 | researchgate.net |

Future Directions and Emerging Research Avenues

Refinement of Stereoselective Synthesis Methods

The biological function of amino acids is intrinsically tied to their stereochemistry. Consequently, the synthesis of (4S)-5-Fluoro-L-leucine with high stereochemical purity is essential for its application in biological research. Future efforts are concentrated on developing more efficient, scalable, and direct stereoselective synthetic routes.

Key areas of innovation include:

Catalytic Asymmetric Fluorination: A primary objective is the creation of novel catalytic methods for stereoselective fluorination. This involves designing chiral fluorinating agents or employing chiral catalysts with reagents like Selectfluor to introduce fluorine onto a leucine (B10760876) scaffold with exceptional control over the stereocenter. acs.org

Biocatalytic Routes: Harnessing the power of enzymes offers a highly selective and environmentally friendly approach. Research is underway to engineer enzymes, such as aminotransferases, capable of processing fluorinated substrates to produce enantiomerically pure this compound.

Advanced Precursor Strategies: The development of practical syntheses for versatile chiral building blocks is crucial. Methodologies such as the Sharpless asymmetric dihydroxylation followed by deoxyfluorination, which have been successful for other complex molecules, are being adapted and refined for the efficient synthesis of fluorinated amino acids. mdpi.com

These advancements aim to make this compound more accessible to the broader scientific community, thereby facilitating its exploration in diverse research applications.

Expanded Applications in Protein Engineering and Design

Replacing natural amino acids with fluorinated counterparts is a well-established strategy for improving protein characteristics. nih.gov While initial studies often utilized heavily fluorinated analogs like 5,5,5-trifluoroleucine, the subtle yet significant influence of monofluorination, as with this compound, is now a key area of investigation. nih.govmdpi.com

Future research in protein engineering using this analog is expected to explore:

Fine-Tuning Protein Stability: The incorporation of fluorinated leucines into the hydrophobic core of proteins can dramatically enhance their stability against thermal and chemical stress. nih.govacs.orggoogle.com This "fluorous effect" promotes more stable protein folding. acs.org Systematic studies incorporating this compound at specific sites will enable precise modulation of protein stability with minimal structural disruption. pnas.org For example, the substitution of leucine with 5,5,5-trifluoroleucine in a model peptide increased its thermal stability by a significant 13°C. acs.org

Engineering Novel Biomaterials: The unique phase-segregating properties of fluorinated side chains can be leveraged to guide protein-protein interactions, leading to the design of novel self-assembling biomaterials like highly stable coiled-coil fibers. mdpi.comacs.org

Redesigning Enzyme Function: The introduction of non-canonical amino acids into an enzyme's active site can alter its substrate specificity and catalytic power. nih.govacs.org this compound can be used as a tool to modify enzyme binding pockets, potentially leading to enzymes with enhanced or entirely new functions.

Impact of Fluorinated Leucine Analogs on Protein Properties

| Fluorinated Leucine Analog | Protein System | Observed Effect | Reference |

|---|---|---|---|

| 5,5,5-Trifluoroleucine (Tfl) | Coiled-coil protein (GCN4-p1) | Increased thermal stability (ΔTm = 13 °C) | mdpi.com |

| 5,5,5-Trifluoroleucine | Leucine zipper peptide (GCN4-p1d) | Increased resistance to chemical denaturants | acs.org |

| Hexafluoroleucine (Hfl) | 4-helix bundle protein (α4H) | Enhanced stability against chemical and thermal denaturation | acs.org |

| 5,5,5-Trifluoroisoleucine | Chloramphenicol acetyltransferase (CAT) | 27-fold improvement in activity half-life | acs.org |

Integration with Advanced Imaging Modalities for Preclinical Research

Positron Emission Tomography (PET) is a cornerstone of modern medical imaging, particularly in oncology. The technique's reliance on radiotracers has made ¹⁸F-labeled amino acids indispensable, as they can visualize the increased metabolic activity characteristic of many tumors. oncotarget.comduke.edu

The development of (4S)-5-[¹⁸F]Fluoro-L-leucine as a PET tracer is a promising frontier. Research is focusing on:

Enhanced Tumor Imaging: Leucine analogs, such as ¹⁸F-fluciclovine, are already in clinical use. oncotarget.com Preclinical studies with 5-[¹⁸F]fluoroleucine have demonstrated its potential for imaging breast cancer by targeting the upregulated L-type amino acid transporter 1 (LAT1). duke.eduresearchgate.net Future work will validate (4S)-5-[¹⁸F]Fluoro-L-leucine in a broader spectrum of cancer models.

Therapeutic Response Monitoring: Changes in tumor amino acid metabolism can be an early indicator of treatment efficacy. oncotarget.com PET imaging with (4S)-5-[¹⁸F]Fluoro-L-leucine could provide a rapid and non-invasive method to assess how tumors are responding to therapy.

Metabolic Investigations: As a leucine analog, this tracer can be used to investigate metabolic pathways in various diseases beyond cancer, including neurological and cardiovascular disorders where amino acid metabolism is dysregulated. revvity.comrevvity.com

Key ¹⁸F-Labeled Amino Acid PET Tracers

| ¹⁸F-Labeled Amino Acid Tracer | Target Transporter/System | Primary Application Area | Reference |

|---|---|---|---|

| ¹⁸F-FET (Fluoroethyl-tyrosine) | System L | Brain tumor imaging | snmjournals.org |

| ¹⁸F-FDOPA | L-type amino acid transporters | Neuroendocrine tumors, Parkinson's disease | oncotarget.com |

| ¹⁸F-Fluciclovine (FACBC) | ASCT2 and LAT1 | Prostate cancer | nih.gov |

| 5-[¹⁸F]fluoroleucine | System L (e.g., LAT1) | Preclinical breast cancer imaging | duke.edu |

| (4S)-4-(3-[¹⁸F]Fluoropropyl)-L-Glutamate | System xC⁻ | Imaging of gliomas, hepatocellular carcinoma | oncotarget.comnih.gov |

Elucidation of Novel Biological Roles in Model Organisms

The ability to incorporate fluorinated amino acids biosynthetically into proteins provides a powerful method for studying cellular biology. nih.gov By replacing native leucine with this compound in model systems like Escherichia coli or mammalian cell lines, researchers can dissect the functional consequences of subtle modifications to the proteome. researchgate.net

Emerging research avenues in this area include:

In-Cell ¹⁹F NMR Spectroscopy: The fluorine-19 nucleus is an ideal probe for NMR studies within the complex environment of a living cell. researchgate.netresearchgate.net By incorporating this compound into a target protein, its folding, dynamics, and interactions can be studied in its native context, providing unparalleled insights.

Probing Molecular Interactions: A fluorine atom's NMR signal is highly sensitive to its local environment. researchgate.net Placing this compound at a protein-ligand interface allows for the direct observation of binding events, which is invaluable for drug discovery and validating drug-target engagement.

Computational Design of Enhanced Fluorinated Probes

Computational modeling has become a transformative tool in molecular science, accelerating the design of novel biomolecules and probes. pnas.org

Future applications in the context of this compound include: